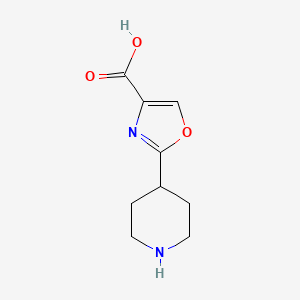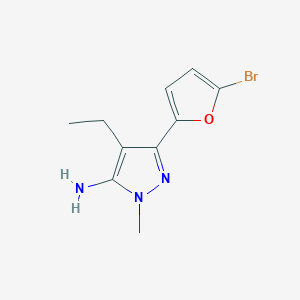![molecular formula C10H18Cl2N4O B13554626 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a nitrile to form the oxadiazole ring. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the oxadiazole and piperazine rings enhances its potential for diverse applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H18Cl2N4O |
|---|---|
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14;;/h8,11H,1-7H2;2*1H |
Clé InChI |
RBGKRGGUZNEMOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NO2)CN3CCNCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)

![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)








